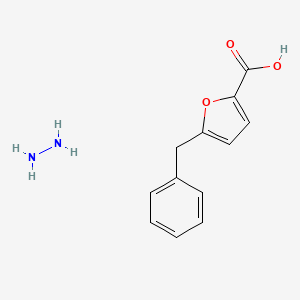![molecular formula C21H24N2O3 B5132625 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)
2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPPCA, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. MPPCA is a small molecule inhibitor that targets the protein kinase B (PKB) signaling pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism.
Mechanism of Action
2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide targets the PKB signaling pathway, which is a key regulator of various cellular processes such as cell growth, survival, and metabolism. 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide inhibits the activity of PKB by binding to its ATP-binding site, which leads to the inhibition of downstream signaling pathways such as the mTOR pathway and the FOXO pathway. This results in the inhibition of cell growth and survival and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide induces cell cycle arrest and apoptosis by inhibiting the PKB/mTOR pathway. In diabetes models, 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide improves insulin sensitivity and glucose metabolism by activating the AMPK pathway. In cardiovascular disease models, 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide reduces inflammation and oxidative stress in the heart and improves cardiac function by activating the Nrf2 pathway.
Advantages and Limitations for Lab Experiments
2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages as a research tool, including its high potency and specificity for PKB inhibition, its ability to induce apoptosis in cancer cells, and its potential therapeutic effects in various diseases. However, 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide research, including the development of more potent and selective inhibitors of PKB signaling, the evaluation of 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in combination with other anticancer drugs, the investigation of 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide in other disease models such as neurodegenerative diseases, and the development of 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide analogs with improved pharmacokinetic properties. Further research is needed to fully understand the potential therapeutic effects of 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its underlying mechanisms of action.
In conclusion, 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is a promising research tool that has shown potential therapeutic effects in various diseases. Its inhibition of the PKB signaling pathway has been extensively studied and has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand the potential therapeutic effects of 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its underlying mechanisms of action.
Synthesis Methods
The synthesis of 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 3-methylphenol with 4-chlorobenzoyl chloride to form 2-(3-methylphenoxy)benzoyl chloride, and the subsequent reaction of 2-(3-methylphenoxy)benzoyl chloride with piperidine-4-carboxylic acid to form 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. The synthesis of 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been described in detail in several research articles.
Scientific Research Applications
2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to inhibit tumor cell growth and induce apoptosis in several types of cancer cells, including breast cancer, prostate cancer, and leukemia. In diabetes research, 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to improve insulin sensitivity and glucose metabolism in animal models. In cardiovascular disease research, 2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to reduce inflammation and oxidative stress in the heart and improve cardiac function in animal models.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-6-5-7-19(14-16)26-15-20(24)22-18-10-8-17(9-11-18)21(25)23-12-3-2-4-13-23/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXBGTKREMTMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)




![[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)

![1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5132622.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5132629.png)